molecular formula C15H9ClF3NO5 B12412926 Methylacifluorfen-d3

Methylacifluorfen-d3

Cat. No.: B12412926
M. Wt: 378.70 g/mol
InChI Key: AHGMXAFUHVRQAD-FIBGUPNXSA-N
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Description

Methylacifluorfen-d3 is a deuterium-labeled derivative of Methylacifluorfen. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylacifluorfen-d3 involves the incorporation of deuterium into Methylacifluorfen. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Methylacifluorfen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methylacifluorfen-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methylacifluorfen-d3 involves its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research. The incorporation of deuterium enhances the stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C15H9ClF3NO5

Molecular Weight

378.70 g/mol

IUPAC Name

trideuteriomethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

InChI

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3/i1D3

InChI Key

AHGMXAFUHVRQAD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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